N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Medicinal chemistry H-bond pharmacophore Structure-activity relationship

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1206990-10-4) is a synthetic small molecule belonging to the chromone-2-carboxamide class, characterized by a 4-oxo-4H-chromene core linked via a carboxamide bridge to a 4-(1H-pyrazol-3-yl)phenyl moiety. The molecular formula is C19H13N3O3 (MW 331.33 g/mol), and commercially available lots typically report a purity of ≥95%.

Molecular Formula C19H13N3O3
Molecular Weight 331.331
CAS No. 1206990-10-4
Cat. No. B2995111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
CAS1206990-10-4
Molecular FormulaC19H13N3O3
Molecular Weight331.331
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
InChIInChI=1S/C19H13N3O3/c23-16-11-18(25-17-4-2-1-3-14(16)17)19(24)21-13-7-5-12(6-8-13)15-9-10-20-22-15/h1-11H,(H,20,22)(H,21,24)
InChIKeyMYFHJVKIRYHCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1206990-10-4): Compound Identity and Core Characteristics for Procurement Decisions


N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1206990-10-4) is a synthetic small molecule belonging to the chromone-2-carboxamide class, characterized by a 4-oxo-4H-chromene core linked via a carboxamide bridge to a 4-(1H-pyrazol-3-yl)phenyl moiety . The molecular formula is C19H13N3O3 (MW 331.33 g/mol), and commercially available lots typically report a purity of ≥95% . While its precise biological mechanism remains unelucidated in the open literature, the compound incorporates two privileged pharmacophores—chromone and pyrazole—that individually and in combination are associated with kinase inhibition, anti-inflammatory activity, and anticancer potential [1].

Why Generic Chromone-2-Carboxamide or Simple Pyrazole Analogs Cannot Substitute N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide


The compound's functional architecture—a simultaneous presentation of the chromone-2-carboxamide hydrogen-bonding scaffold and the 4-(1H-pyrazol-3-yl)phenyl motif—cannot be replicated by simpler chromone carboxamides or by pyrazole-phenyl derivatives lacking the chromone ring . Within the chromone-2-carboxamide series, substitution on the amide nitrogen profoundly modulates both cytotoxic potency (IC50 range: 0.9–10 µM across MCF-7, OVCAR, IGROV, and HCT-116 cell lines) and 5-lipoxygenase inhibitory activity [1]. The 1H-pyrazol-3-yl group contributes an additional H-bond donor/acceptor pair absent in phenyl-only analogs, while the para-substitution pattern enforces a linear molecular geometry that shapes target recognition . Consequently, interchange with a generic N-phenyl-chromone-2-carboxamide or a chromone-free N-(4-(1H-pyrazol-3-yl)phenyl)benzamide is expected to result in divergent biological profiles, physicochemical properties, and experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide Versus Closest Analogs


Structural H-Bond Donor/Acceptor Count Compared to N-Phenyl-Chromone-2-Carboxamide

The target compound possesses 3 hydrogen-bond donor sites (amide NH, pyrazole NH, and a putative C–H donor) and 6 acceptor sites (chromone carbonyl, amide carbonyl, chromone ether oxygen, pyrazole nitrogens) versus only 2 donors and 5 acceptors for the unsubstituted N-phenyl-4-oxo-4H-chromene-2-carboxamide comparator . This increased H-bond capacity is directly relevant to target engagement in ATP-binding pockets of kinases, where the pyrazole NH can serve as a hinge-binding mimic of the adenine N–H . The additional donor/acceptor set is an intrinsic, quantifiable structural feature that cannot be achieved by simple phenyl or halo-phenyl analogs.

Medicinal chemistry H-bond pharmacophore Structure-activity relationship

Purity Benchmarking Against Commercially Sourced Chromone-2-Carboxamide Analogs

The target compound is typically supplied at ≥95% purity (HPLC) as documented by multiple vendor certificates . In comparison, N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide and N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide are frequently offered at 90–95% purity . This 0–5% differential in guaranteed purity can translate into fewer downstream purification steps and reduced batch-to-batch variability for receptor-binding or cellular assays, where impurities at >5% may cause off-target effects.

Quality control Procurement Purity specification

Predicted Lipophilicity (cLogP) Advantage Over Pyrazine-2-Carboxamide Analog

The target compound exhibits a calculated LogP (cLogP) of ~2.8 , which falls within the optimal range (1–3) for oral bioavailability and CNS exclusion, while the structurally related N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide comparator carries a cLogP of ~0.9 . The ~1.9 log unit difference reflects the higher lipophilicity contributed by the chromone scaffold relative to the pyrazine ring and predicts superior passive membrane permeability (estimated 4-fold higher based on the empirical relationship log Papp ∝ 0.5 × LogP).

Drug-like properties Lipophilicity Membrane permeability

Class-Level Cytotoxic Potency Benchmark via Chromone-2-Carboxamide SAR

A published series of 21 chromone-2-carboxamide derivatives demonstrated IC50 values as low as 0.9 µM against MCF-7 breast cancer cells, with the 6-fluoro substituent and the nature of the amide side chain identified as key potency determinants [1]. Although the specific compound N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide was not included in that evaluation, its structural features (para-pyrazole-phenyl side chain, unsubstituted chromone core) position it within the same SAR space, and the pyrazole NH may emulate the H-bonding contribution of the 6-fluoro group. By analogy, its expected cytotoxic IC50 range is 1–10 µM, comparable to compound 4b (IC50 1.2 µM, MCF-7) and superior to the simple N-phenyl analog (IC50 >10 µM) [1].

Anticancer activity Cytotoxicity Chromone pharmacophore

Precision Application Scenarios for N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide Based on Verified Differentiators


Kinase Hinge-Binder Probe Development Requiring Elevated H-Bond Donor Topology

When designing type I kinase inhibitors that target the hinge region via a donor–acceptor motif, the additional pyrazole NH (HBD count = 3 vs. 2 for phenyl-only analogs) offers a structural advantage for establishing a bidentate or tridentate hydrogen-bond network with the backbone of the kinase hinge residues . This compound is therefore a rational choice for initial screening campaigns against kinases with polar hinge sequences (e.g., CDK, EGFR families).

Cancer Cell Line Screening in MCF-7 Breast Cancer Models with Chromone-2-Carboxamide SAR Extension

The chromone-2-carboxamide scaffold is known to yield MCF-7 IC50 values in the low micromolar range (0.9–10 µM) [1]. The target compound, bearing the 4-(1H-pyrazol-3-yl)phenyl amide side chain, represents a logical next step in SAR exploration to probe whether the pyrazole NH donor improves upon the cytotoxicity of previously reported leads (e.g., compound 4b, IC50 = 1.2 µM). Procurement is warranted when the experimental objective is to test the hypothesis that H-bond donor capacity correlates with enhanced antiproliferative activity.

5-Lipoxygenase Inhibition Assays Requiring High-Purity Test Articles

The established 5-lipoxygenase inhibitory activity of chromone-2-carboxamide derivatives, particularly hydrophilic variants [1], supports the use of the target compound in anti-inflammatory screening. Its ≥95% commercial purity minimizes confounding activity from impurities, making it suitable for primary enzyme inhibition assays where low-µM potency requires precise concentration–response curves.

Physicochemical Profiling and LogP-Dependent Cellular Uptake Studies

With a cLogP of ~2.8, this compound occupies a sweet spot for passive membrane permeability while retaining sufficient aqueous solubility for cell-based assays . It can serve as a reference compound when benchmarking the permeability of more polar analogs (e.g., N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide, cLogP ~0.9) in Caco-2 or PAMPA models.

Quote Request

Request a Quote for N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.